molecular formula C24H28N4O2 B11237667 1-(3-ethoxyquinoxalin-2-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

1-(3-ethoxyquinoxalin-2-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

Cat. No.: B11237667
M. Wt: 404.5 g/mol
InChI Key: MSAYXMVKSXHIEE-UHFFFAOYSA-N
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Description

1-(3-ethoxyquinoxalin-2-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxyquinoxalin-2-yl)-N-(1-phenylethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include quinoxaline derivatives, piperidine, and phenylethylamine. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxyquinoxalin-2-yl)-N-(1-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions might involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It might exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It could be studied for its potential therapeutic effects in treating various diseases.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-ethoxyquinoxalin-2-yl)-N-(1-phenylethyl)piperidine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinoxaline derivatives or piperidine carboxamides. These compounds often share similar structural features and biological activities.

Uniqueness

1-(3-ethoxyquinoxalin-2-yl)-N-(1-phenylethyl)piperidine-4-carboxamide might be unique in its specific combination of functional groups, which could result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

1-(3-ethoxyquinoxalin-2-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H28N4O2/c1-3-30-24-22(26-20-11-7-8-12-21(20)27-24)28-15-13-19(14-16-28)23(29)25-17(2)18-9-5-4-6-10-18/h4-12,17,19H,3,13-16H2,1-2H3,(H,25,29)

InChI Key

MSAYXMVKSXHIEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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